Z-FY-CHO

Description

Structure

3D Structure

Propriétés

IUPAC Name |

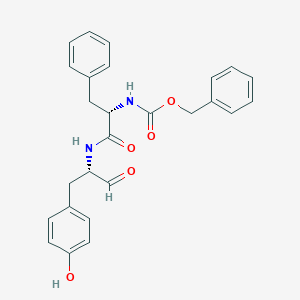

benzyl N-[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32)/t22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDJMLQSYRSZKC-UPVQGACJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167498-29-5 | |

| Record name | N-(Benzyloxycarbonyl)-L-phenylalanyl-L-tyrosinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167498295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(BENZYLOXYCARBONYL)-L-PHENYLALANYL-L-TYROSINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U433S6RM7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Z-FY-CHO: A Technical Guide to a Potent Cathepsin L Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-FY-CHO, also known as Z-Phe-Tyr-CHO or SB-412515, is a potent and selective, reversible peptide aldehyde inhibitor of the lysosomal cysteine protease, cathepsin L. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental applications of this compound. It includes a compilation of its inhibitory activity, detailed experimental protocols for its use in research, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important chemical tool.

Discovery and History

The development of this compound is rooted in the broader history of research into cysteine protease inhibitors. Cysteine proteases, such as the cathepsins, were identified as key players in various physiological and pathological processes, including protein turnover, immune responses, and diseases like osteoporosis and cancer. This prompted the search for specific inhibitors to study their functions and as potential therapeutic agents.

Early work focused on general cysteine protease inhibitors. However, the need for more selective compounds to dissect the roles of individual cathepsins led to the development of peptide-based inhibitors. These were designed to mimic the natural substrates of the target proteases. The peptide aldehyde motif proved to be a particularly effective "warhead" for reversibly inhibiting cysteine proteases by forming a thiohemiacetal adduct with the active site cysteine residue.

Mechanism of Action

This compound is a reversible, competitive inhibitor of cathepsin L.[1][2] The aldehyde group of this compound interacts with the nucleophilic thiol group of the cysteine residue in the active site of cathepsin L, forming a stable but reversible thiohemiacetal complex. This binding prevents the enzyme from processing its natural substrates. The selectivity of this compound for cathepsin L over other proteases, such as cathepsin B and calpain II, is attributed to the specific interactions of its phenylalanine and tyrosine residues with the S2 and S1 substrate-binding pockets of the enzyme, respectively.

Quantitative Data

The inhibitory potency of this compound against cathepsin L and its selectivity over other proteases have been quantified in several studies. The following tables summarize the key inhibitory constants.

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ |

| This compound | Cathepsin L | 0.185 nM | 0.85 nM |

| This compound | Cathepsin B | 85.1 nM[3] | |

| This compound | Calpain II | 184 nM[3] |

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available in the primary literature, the general synthesis of peptide aldehydes can be achieved through two main strategies:

-

Oxidation of the corresponding C-terminal amino alcohol: This involves the synthesis of the dipeptide Z-Phe-Tyr-ol, followed by a mild oxidation of the alcohol to the aldehyde.

-

Reduction of an activated carboxyl group: This method involves the conversion of the C-terminal carboxylic acid of the protected dipeptide Z-Phe-Tyr-OH to a derivative that can be selectively reduced to the aldehyde.

Signaling Pathways

This compound has been instrumental in elucidating the role of cathepsin L in various signaling pathways, most notably in cancer progression and metastasis. One of the key pathways identified is the Cathepsin L-Snail-CUX1 axis, which plays a critical role in the Epithelial-to-Mesenchymal Transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.

In this pathway, the transcription factor Snail promotes the nuclear localization of cathepsin L. In the nucleus, cathepsin L cleaves and activates the transcription factor CUX1 (CCAAT-displacement protein/cut homeobox). Activated CUX1, in turn, upregulates the expression of Snail and other mesenchymal markers like vimentin, while downregulating epithelial markers such as E-cadherin. This creates a positive feedback loop that drives EMT.

This compound has been shown to disrupt this pathway by inhibiting nuclear cathepsin L activity. This leads to the relocalization of cathepsin L from the nucleus to the cytoplasm, a decrease in Snail and vimentin expression, and an increase in E-cadherin expression, effectively reversing the EMT phenotype.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

Cathepsin L Activity Assay

This protocol is for measuring the inhibitory effect of this compound on cathepsin L activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

This compound (prepared in DMSO)

-

Cathepsin L Assay Buffer (e.g., 50 mM sodium acetate, 4 mM EDTA, 8 mM DTT, pH 5.5)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease inhibitors except for cysteine protease inhibitors)

-

Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader (Excitation: 380-400 nm, Emission: 460-505 nm)

Procedure:

-

Cell Lysate Preparation:

-

Culture and treat cells as required.

-

Harvest cells and wash with cold PBS.

-

Lyse the cell pellet in Cell Lysis Buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add cell lysate (20-50 µg of protein) to each well and adjust the volume with Cathepsin L Assay Buffer to 50 µL.

-

Add 5 µL of this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the sample wells. Add 5 µL of DMSO to the control wells.

-

Incubate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Prepare the substrate solution by diluting the Z-FR-AMC stock in Cathepsin L Assay Buffer to a final concentration of 20 µM.

-

Add 50 µL of the substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at 37°C every 1-2 minutes for 30-60 minutes using a fluorometric plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the reaction rate against the concentration of this compound to determine the IC₅₀ value.

-

Western Blot Analysis of EMT Markers and Cathepsin L Localization

This protocol describes how to use Western blotting to analyze the effect of this compound on the expression of EMT markers and the subcellular localization of cathepsin L.

Materials:

-

Cells of interest (e.g., ARCaP-M or MDA-MB-231)

-

This compound (prepared in DMSO)

-

Nuclear and Cytoplasmic Extraction Kit

-

RIPA buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Cathepsin L

-

Rabbit anti-Snail

-

Mouse anti-Vimentin

-

Rabbit anti-E-cadherin

-

Mouse anti-β-actin (cytoplasmic loading control)

-

Rabbit anti-Lamin B1 (nuclear loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Fractionation:

-

Treat cells with various concentrations of this compound (e.g., 1, 5, 20 µM) or DMSO (vehicle control) for 72 hours.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the nuclear and cytoplasmic fractions.

-

Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to quantify changes in protein expression and localization.

-

Immunofluorescence Staining for Cathepsin L Localization

This protocol details the use of immunofluorescence to visualize the subcellular localization of cathepsin L in response to this compound treatment.

Materials:

-

Cells of interest grown on coverslips

-

This compound (prepared in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-Cathepsin L

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile coverslips in a culture plate and allow them to adhere.

-

Treat cells with this compound or DMSO for the desired time (e.g., 72 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Staining:

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-Cathepsin L antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with the appropriate filters for DAPI and the secondary antibody fluorophore.

-

Capture images to analyze the subcellular localization of cathepsin L.

-

Conclusion

This compound is a valuable tool for studying the biological functions of cathepsin L. Its high potency and selectivity have enabled significant advances in our understanding of the role of this protease in various diseases, particularly in the context of cancer cell invasion and metastasis through the modulation of the EMT process. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their studies. Further research into the therapeutic potential of this compound and similar cathepsin L inhibitors is warranted.

References

Z-FY-CHO: An In-Depth Technical Guide to its Role in Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FY-CHO, a synthetic peptide aldehyde, is a potent and specific inhibitor of the lysosomal cysteine protease, Cathepsin L.[1] Initially recognized for its role in modulating protein degradation, recent scientific inquiry has unveiled its significant and context-dependent influence on programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its multifaceted effects on apoptotic signaling pathways, and detailed protocols for its experimental application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound as a tool to investigate and potentially manipulate apoptotic processes in various cellular contexts.

Core Mechanism of Action

This compound exerts its biological effects primarily through the reversible inhibition of Cathepsin L, a key lysosomal protease involved in a variety of cellular processes, including protein turnover, antigen presentation, and, critically, the regulation of apoptosis.[1] The inhibitory activity of this compound is highly specific for Cathepsin L, with significantly lower potency against other related proteases such as Cathepsin B and Calpain II. This specificity makes this compound an invaluable tool for dissecting the precise role of Cathepsin L in cellular signaling.

The impact of Cathepsin L inhibition by this compound on apoptosis is notably complex and appears to be highly dependent on the cellular environment and the nature of the apoptotic stimulus. In some cellular models, inhibition of Cathepsin L by this compound promotes apoptosis, while in others, it confers a protective, anti-apoptotic effect. This dual functionality underscores the intricate and context-specific role of Cathepsin L in cell fate decisions.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the inhibitory potency of this compound against its primary target and other related proteases.

| Target Enzyme | IC50 Value | Notes |

| Cathepsin L | 0.85 nM | Potent and specific inhibition. |

| Cathepsin B | 85.1 nM | Approximately 100-fold less potent than against Cathepsin L. |

| Calpain II | 184 nM | Significantly lower potency compared to Cathepsin L. |

Data sourced from publicly available information.

Effects on Apoptosis Pathways

This compound modulates apoptosis by influencing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific outcomes of this modulation are cell-type and stimulus-dependent.

The Intrinsic (Mitochondrial) Pathway

The intrinsic apoptosis pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors. This compound has been shown to influence this pathway through the following mechanisms:

-

Regulation of Bcl-2 Family Proteins: In certain cancer cells, particularly in the context of radiotherapy, inhibition of Cathepsin L by this compound leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio promotes MOMP and subsequent apoptosis.

-

Caspase-3 and PARP Activation: In neurodegenerative models, this compound has been observed to block the activation of caspase-3 and the cleavage of its substrate, PARP, thereby preventing apoptosis.[1] This suggests that in this context, Cathepsin L activity is required for the execution phase of apoptosis.

-

Bid Cleavage: Cathepsin L, upon its release from the lysosome into the cytosol, can directly cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid. tBid then translocates to the mitochondria to induce MOMP. By inhibiting Cathepsin L, this compound can prevent this activation of the intrinsic pathway.[2][3][4]

The Extrinsic (Death Receptor) Pathway

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase, typically caspase-8. The involvement of Cathepsin L, and therefore this compound, in this pathway is an area of active investigation, with evidence suggesting the following roles:

-

Caspase-8 Activation: Studies have shown that the inhibition of Cathepsin L can block the activation of caspase-8 in response to certain stimuli.[5][6] This indicates that Cathepsin L may act upstream of caspase-8, potentially by being involved in the processing of components of the death-inducing signaling complex (DISC).

-

Sensitization to TRAIL-induced Apoptosis: Inhibition of cathepsins has been shown to sensitize some cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL), a key death ligand.[7] While not directly demonstrated for this compound, this suggests a potential therapeutic application for Cathepsin L inhibitors in combination with death receptor agonists.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of this compound on apoptosis.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection and quantification of changes in the expression levels of key apoptotic proteins such as Bax, Bcl-2, cleaved caspase-3, and PARP.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (Bax, Bcl-2, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and induce apoptosis. Lyse the cells according to the kit's instructions.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer and the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits Cathepsin L, impacting both intrinsic and extrinsic apoptosis.

Experimental Workflow

Caption: Workflow for studying this compound's effects on apoptosis.

Conclusion

This compound is a powerful and specific pharmacological tool for investigating the role of Cathepsin L in apoptosis. Its effects are pleiotropic, demonstrating both pro- and anti-apoptotic activities that are contingent on the specific cellular context and experimental conditions. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols, such as those detailed in this guide, are essential for accurately interpreting its biological effects. Further research into the nuanced interactions of this compound with the intricate network of apoptotic signaling pathways will undoubtedly provide valuable insights into the fundamental processes of programmed cell death and may unveil new therapeutic strategies for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cathepsin L induced PC-12 cell apoptosis via activation of B-Myb and regulation of cell cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cathepsin L alleviates the microglia-mediated neuroinflammatory responses through caspase-8 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Z-FL-COCHO, a cathepsin S inhibitor, enhances oxaliplatin-mediated apoptosis through the induction of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

understanding the function of Z-FY-CHO in autophagy

An In-Depth Technical Guide to the Function of Z-FY-CHO in Autophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key terminal step in this pathway is the fusion of autophagosomes with lysosomes to form autolysosomes, where entrapped contents are degraded by lysosomal hydrolases. Among these enzymes, the cysteine protease Cathepsin L (CTSL) is crucial for the effective breakdown of autolysosomal cargo. This compound (Z-Phe-Tyr-CHO) is a potent, reversible, and specific peptide aldehyde inhibitor of Cathepsin L.[1][2] This guide provides a comprehensive technical overview of the function of this compound in modulating the autophagy pathway. By inhibiting CTSL, this compound serves as a powerful tool to study the late stages of autophagy, specifically the functions of autolysosomal degradation. Its application leads to the accumulation of autophagosomes and provides insights into the intricate balance between autophagic flux and cellular fate.

Mechanism of Action of this compound in Autophagy

The primary molecular target of this compound is Cathepsin L (CTSL), a lysosomal cysteine protease integral to protein degradation.[2][3] The process of autophagy culminates in the delivery of cytoplasmic cargo to the lysosome for breakdown and recycling.[4][5] CTSL is essential for the degradation of this cargo within the autolysosome.[6][7]

This compound functions by inhibiting the proteolytic activity of CTSL.[1] This inhibition occurs at the final stage of the autophagic pathway. While the initial steps—autophagosome formation, engulfment of cargo, and fusion with the lysosome—remain intact, the subsequent degradation of the autolysosome's contents is blocked.[5] This blockade of autophagic flux results in the accumulation of autolysosomes within the cell.[6][7]

This accumulation is biochemically observed as an increase in the levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), the lipidated form of LC3 that is recruited to autophagosome membranes.[1][8] Concurrently, levels of the autophagy receptor protein p62/SQSTM1, which is normally degraded along with cargo, are expected to increase, signaling an impairment of autolysosomal clearance.[9][10]

However, in specific contexts, such as in SH-SY5Y neuroblastoma cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), treatment with this compound has been reported to cause an increase in LC3-II while simultaneously decreasing the accumulation of p62.[8] This particular finding suggests an enhancement of autophagy activity, indicating that the effects of CTSL inhibition may be cell-type or stress-dependent, potentially revealing more complex regulatory roles for CTSL beyond simple cargo degradation.[8] Furthermore, by modulating the autophagic pathway, this compound can influence the crosstalk between autophagy and apoptosis, in some cases blocking the activation of key apoptotic proteins like caspase-3 and PARP.[8]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on published literature.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Notes |

|---|---|---|

| Cathepsin L (human) | 0.85 nM | Potent and primary target.[2] |

| Cathepsin B | 85.1 nM | ~100-fold less potent, showing selectivity.[2] |

| Cathepsin K | 1.57 nM (Ki) | Also shows high affinity for Cathepsin K.[11] |

| Calpain II | 184 nM | Demonstrates selectivity over this cysteine protease.[2] |

Table 2: Experimental Concentrations of this compound

| Application | Concentration / Dosage | Cell Line / Model | Reference |

|---|---|---|---|

| In Vitro (Autophagy Study) | 10 µM | SH-SY5Y Cells | [1][8] |

| In Vitro (MET Study) | 1, 5, 20 µM | ARCaP-M, MDA-MB-468 Cells | [12][13] |

| In Vivo (Osteoporosis Model) | 2.5 - 10 mg/kg (i.p.) | Ovariectomized Mice |[1] |

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and workflows are provided below using the DOT language.

Caption: The canonical macroautophagy pathway, highlighting the critical role of Cathepsin L.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cp1/cathepsin L is required for autolysosomal clearance in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activated cathepsin L is associated with the switch from autophagy to apoptotic death of SH-SY5Y cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Z-Phe-Tyr-CHO - 2BScientific [2bscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Z-FY-CHO: A Technical Guide for Investigating Lysosomal Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FY-CHO, also known as Z-Phe-Tyr-CHO, is a potent, specific, and reversible peptidyl aldehyde inhibitor of Cathepsin L (CTSL)[1][2]. Cathepsins are a class of proteases, primarily located in lysosomes, that are essential for protein degradation and turnover[3][4][5]. Due to its high specificity for Cathepsin L, this compound serves as a critical chemical tool for elucidating the specific roles of this enzyme in various cellular processes. By inhibiting CTSL, researchers can probe its involvement in lysosomal physiology, autophagy, apoptosis, and its implications in pathological conditions such as cancer and neurodegenerative diseases[1][4][6]. This guide provides an in-depth overview of this compound, including its mechanism, quantitative data, experimental protocols, and its application in studying signaling pathways related to lysosomal function.

Core Mechanism of Action

This compound functions by specifically binding to the active site of Cathepsin L, a cysteine protease found predominantly within the acidic environment of lysosomes[2][3][7]. This inhibition prevents CTSL from cleaving its substrates, thereby disrupting downstream cellular processes that are dependent on its enzymatic activity. This targeted inhibition allows for the precise study of CTSL's contribution to lysosomal protein degradation, a key function of the lysosome[2][5]. While highly potent against CTSL, it shows significantly lower affinity for other proteases like cathepsin B and calpain II, highlighting its specificity[2].

Quantitative Data

The efficacy and specificity of this compound have been quantified across various experimental systems. This data is crucial for designing experiments and interpreting results.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC₅₀ Value | Source |

| Cathepsin L | 0.85 nM | [2] |

| Cathepsin B | 85.1 nM | [2] |

| Calpain II | 184 nM | [2] |

Table 2: Effective Concentrations in Experimental Models

| Model System | Cell Line/Organism | Concentration Range | Application | Source |

| In Vitro | SH-SY5Y (Human Neuroblastoma) | 10 µM | Studying autophagy and apoptosis | [1] |

| In Vitro | U251 (Human Glioma) | 10 µM | Investigating radiosensitivity | [1] |

| In Vitro | ARCaP-M (Prostate Cancer) | 1, 5, 20 µM | Analyzing epithelial-mesenchymal transition | [8] |

| In Vitro | MDA-MB-468 (Breast Cancer) | 1, 5, 20 µM | Analyzing epithelial-mesenchymal transition | [7] |

| In Vivo | Ovariectomized Mice | 2.5 - 10 mg/kg (i.p.) | Suppressing bone resorption | [1] |

Key Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research.

Protocol 1: In Vitro Cell Treatment

-

Preparation of Stock Solution:

-

Cell Culture and Treatment:

-

Plate cells (e.g., SH-SY5Y, U251, ARCaP-M) at a desired density and allow them to adhere overnight.

-

On the day of the experiment, dilute the this compound stock solution directly into the cell culture medium to achieve the final desired concentration (e.g., 1-20 µM).

-

Ensure the final DMSO concentration in the medium is non-toxic (typically <0.1%).

-

Incubate the cells with this compound for the specified duration (e.g., 1 hour to 72 hours), depending on the experimental endpoint[1][8].

-

Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

-

-

Downstream Analysis:

-

After incubation, harvest cells for analysis, such as Western blotting, immunofluorescence, or cell viability assays.

-

Protocol 2: Western Blot Analysis of Autophagy and Apoptosis Markers

-

Cell Lysis:

-

Following treatment with this compound, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., LC3-II, p62, cleaved Caspase-3, PARP, Cathepsin L) overnight at 4°C[1][6].

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

-

Protocol 3: In Vivo Administration

-

Preparation of Working Solution:

-

This protocol yields a clear solution of ≥1.25 mg/mL[1].

-

To prepare a 1 mL working solution, first create a 12.5 mg/mL stock in DMSO.

-

Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL[1].

-

The working solution should be prepared fresh on the day of use.

-

-

Administration:

-

Administer the solution to the animal model (e.g., mice) via the desired route, such as intraperitoneal (i.p.) injection, at the target dose (e.g., 2.5-10 mg/kg)[1].

-

Include a vehicle control group receiving the same formulation without this compound.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the animals and collect tissues of interest for further analysis (e.g., histology, protein extraction).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental designs is crucial for understanding the utility of this compound.

This compound in the Autophagy-Apoptosis Axis

In models of neurodegeneration, such as SH-SY5Y cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA), lysosomal function is impaired. 6-OHDA induces an increase in both protective autophagy and detrimental apoptosis. It also causes the nuclear translocation of CTSL, which appears to shift the balance from autophagy towards apoptosis. Treatment with this compound inhibits CTSL, which enhances the autophagic process (indicated by increased LC3-II and decreased p62 expression) and blocks the activation of apoptotic markers like caspase-3 and PARP[1][6]. This suggests that CTSL activity is a key regulator in the switch between these two cellular fates under stress.

Applications in Research and Drug Development

-

Neurodegenerative Diseases: As demonstrated in Parkinson's disease models, lysosomes and autophagy are central to neuronal health. This compound can be used to investigate the role of CTSL in the degradation of aggregated proteins and the regulation of cell death pathways in neurons[6].

-

Cancer Research: CTSL is often upregulated in various cancers and is implicated in processes like tumor invasion and metastasis[2][4]. This compound is used to study how CTSL inhibition affects cancer cell proliferation, migration, and sensitivity to treatments like radiation[1]. For instance, inhibiting CTSL with this compound increased the radiosensitivity of human glioma cells[1]. It has also been shown to reverse the epithelial-to-mesenchymal transition (MET), a key process in cancer metastasis, by altering the subcellular location of Cathepsin L[7][8].

-

Autophagy Studies: Autophagy is a fundamental cellular recycling process that relies on functional lysosomes[12][13]. Since CTSL is a key lysosomal protease, this compound is an invaluable tool for studying the final degradation steps of autophagy and the consequences of their inhibition.

-

Drug Development: Understanding the specific roles of cathepsins is crucial for developing targeted therapies. This compound can be used as a reference compound in screening assays to identify new, more potent, or more specific CTSL inhibitors for therapeutic use[4].

Conclusion

This compound is a highly specific and potent inhibitor of Cathepsin L, making it an indispensable tool for researchers studying lysosomal function. Its ability to selectively block CTSL activity allows for the detailed investigation of this enzyme's role in a multitude of cellular processes, from fundamental protein turnover and autophagy to its involvement in complex diseases like cancer and neurodegeneration. By utilizing the quantitative data and experimental protocols outlined in this guide, researchers can effectively employ this compound to advance our understanding of lysosomal biology and explore new therapeutic avenues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activated cathepsin L is associated with the switch from autophagy to apoptotic death of SH-SY5Y cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cathepsin L Inhibitor II The Cathepsin L Inhibitor II controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]

- 10. Cathepsin L Inhibitor II The Cathepsin L Inhibitor II controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound|167498-29-5|COA [dcchemicals.com]

- 12. Role of lysosomes in physiological activities, diseases, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of autophagy-inhibiting chemicals on sialylation of Fc-fusion glycoprotein in recombinant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Z-FY-CHO in Cancer Cell Lines: A Technical Overview

This technical guide provides an in-depth analysis of the preliminary research on Z-FY-CHO, a potent and specific inhibitor of Cathepsin L (CTSL), and its effects on various cancer cell lines.[1] The document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound has emerged as a significant compound in preclinical cancer research due to its ability to reverse the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer progression, migration, and invasion.[2] The primary mechanism of action involves the inhibition of Cathepsin L, leading to a cascade of events that ultimately suppress the mesenchymal phenotype in cancer cells.[3] Studies have demonstrated its efficacy in various cancer cell lines, including prostate, breast, neuroblastoma, glioblastoma, lung, and renal carcinomas.[2][4][5] This guide will detail the quantitative effects of this compound, the experimental protocols used in its evaluation, and the signaling pathways it modulates.

Data Presentation

The following tables summarize the quantitative data from key studies on this compound in different cancer cell lines.

Table 1: Effect of this compound on Protein Expression and Cathepsin L Activity

| Cell Line | Treatment | Vimentin Expression | Snail Expression | E-cadherin Expression | Cathepsin L Activity | Reference |

| ARCaP-M (Prostate) | 1, 5, or 20 µM this compound for 72h | Decreased | Decreased | Increased | - | [4] |

| MDA-MB-468 (Breast) | 1, 5, or 20 µM this compound for 72h | Decreased | Decreased | Increased | Decreased | [3][6] |

| MDA-MB-231 (Breast) | 5 to 20 µM this compound | Decreased | Decreased | Not Restored | Decreased | [4] |

| HS-578T (Breast) | 5 to 20 µM this compound | Decreased | Decreased | Not Restored | Decreased | [4] |

| ARCaP-Snail (Prostate) | 1, 5, or 20 µM this compound for 72h | Decreased | Decreased | Increased | Decreased | [6] |

| MCF-7 Snail (Breast) | 1, 5, or 20 µM this compound for 72h | Decreased | Decreased | Increased | Decreased | [6] |

Table 2: Effect of this compound on Chemosensitivity and Radiosensitivity

| Cell Line | Combination Treatment | Effect | Reference |

| SK-N-BE(2) (Neuroblastoma) | This compound + Doxorubicin (ADM) / Cisplatin (DDP) | Increased chemosensitivity | [5] |

| U251 (Glioblastoma) | 10 µM this compound + Irradiation | Increased radiosensitivity, increased irradiation-induced DNA damage and apoptosis | [1] |

| A549 (Lung Carcinoma) | This compound + z-VAD-FMK (Caspase Inhibitor) | Synergistic protection from DNA damage-induced cell death | [7] |

| U031 (Renal Cell Carcinoma) | This compound + z-VAD-FMK (Caspase Inhibitor) | Synergistic protection from DNA damage-induced cell death | [7] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Culture and Treatment

Prostate (ARCaP-M, ARCaP-Snail), breast (MDA-MB-468, MDA-MB-231, HS-578T, MCF-7 Snail), and neuroblastoma (SK-N-BE(2)) cancer cell lines were cultured in appropriate media. For treatment, cells were incubated with varying concentrations of this compound (typically 1, 5, or 20 µM) for a duration of 72 hours.[4][3][6]

Western Blot Analysis

Western blotting was employed to determine the expression levels of key proteins involved in EMT.

-

Cell Lysis: Treated and control cells were lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a standard assay.

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with primary antibodies against E-cadherin, vimentin, and Snail, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using a chemiluminescence detection system. Alpha-tubulin was often used as a loading control.[4]

Subcellular Fractionation

This technique was used to determine the localization of Cathepsin L within the cells.

-

Cell Harvesting: Treated and control cells were collected.

-

Cytoplasmic Extraction: Cells were incubated in a hypotonic buffer to swell and then lysed to release cytoplasmic contents.

-

Nuclear Extraction: The remaining pellet containing the nuclei was then lysed with a nuclear extraction buffer.

-

Analysis: The cytoplasmic and nuclear fractions were analyzed by Western blotting for Cathepsin L and Snail expression.[4]

Immunofluorescence Analysis

Immunofluorescence was utilized to visualize the expression and localization of proteins within the cells.

-

Cell Seeding: Cells were grown on coverslips.

-

Treatment: Cells were treated with this compound as described above.

-

Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibody entry.

-

Antibody Staining: Cells were incubated with primary antibodies for Cathepsin L, E-cadherin, vimentin, and Snail, followed by fluorescently labeled secondary antibodies.

-

Imaging: The stained cells were visualized using a fluorescence microscope.[4][3]

Zymography

Zymography was performed to assess the enzymatic activity of Cathepsin L.

-

Sample Preparation: Protein extracts from treated and control cells were prepared in a non-reducing sample buffer.

-

Electrophoresis: The samples were run on a polyacrylamide gel containing a substrate for Cathepsin L.

-

Renaturation and Incubation: The gel was washed to remove SDS and incubated in a reaction buffer to allow enzymatic activity.

-

Staining: The gel was stained, and areas of enzymatic activity appeared as clear bands against a stained background.

-

Densitometry: The intensity of the bands was quantified using software like ImageJ.[3][6]

In Vivo Tumor Xenograft Model

The in vivo efficacy of this compound was evaluated in a neuroblastoma model.

-

Cell Implantation: SK-N-BE(2) cells were subcutaneously injected into mice.

-

Tumor Growth: Tumors were allowed to grow to a certain volume.

-

Treatment: Mice were treated with this compound, doxorubicin (ADM), or a combination of both.

-

Tumor Measurement: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.[5]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: this compound inhibits nuclear Cathepsin L, disrupting the Snail-CUX1 axis and reversing EMT.

Caption: A typical workflow for assessing the in vitro effects of this compound on cancer cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cathepsin L promotes chemresistance to neuroblastoma by modulating serglycin [frontiersin.org]

- 6. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Z-FY-CHO: A Technical Guide to its Therapeutic Potential as a Cathepsin L Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Z-FY-CHO, also known as Z-Phe-Tyr-CHO, is a potent, reversible, and specific peptidyl aldehyde inhibitor of Cathepsin L (CTSL).[1][2] Cathepsin L is a lysosomal cysteine protease involved in various physiological processes, including protein degradation.[2] Its upregulation and dysregulation have been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and bone disorders. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular pathways it modulates.

Core Mechanism of Action: Potent and Selective Inhibition of Cathepsin L

This compound exerts its biological effects by directly binding to the active site of Cathepsin L, thereby inhibiting its proteolytic activity.[3][4] Its efficacy is marked by high potency and significant selectivity over other related proteases, such as Cathepsin B and Calpain II, minimizing potential off-target effects.[2][5][6]

Table 1: Inhibitory Activity of this compound

| Target Protease | Inhibition Metric | Value (nM) | Reference |

|---|---|---|---|

| Cathepsin L | IC50 | 0.85 | [2][5][6] |

| Cathepsin L | Ki | 0.052 | [5] |

| Cathepsin K | Ki | 1.57 | [5] |

| Cathepsin B | IC50 | 85.1 | [2][5][6] |

| Calpain II | IC50 | 184 |[2][5][6] |

Therapeutic Potential in Oncology

This compound demonstrates significant anti-cancer potential through two primary mechanisms: the reversal of the epithelial-mesenchymal transition (EMT) and the sensitization of cancer cells to radiation therapy.

Reversal of Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, which is a critical step in promoting tumor migration and invasion.[3][4] this compound has been shown to promote the reverse process, Mesenchymal-to-Epithelial Transition (MET), in prostate and breast cancer cell lines.[3][4] The mechanism involves inhibiting nuclear Cathepsin L, which leads to a downstream reduction in the key EMT-driving transcription factor, Snail.[3] This results in the downregulation of mesenchymal markers and the upregulation of epithelial markers.

Table 2: Effect of this compound on EMT Markers in Cancer Cells (72h Treatment)

| Cell Line | Concentration (µM) | Vimentin Expression | Snail Expression | E-cadherin Expression | Reference |

|---|---|---|---|---|---|

| ARCaP-M (Prostate) | 1, 5, 20 | Decreased | Decreased | Increased | [3] |

| MDA-MB-468 (Breast) | 1, 5, 20 | Decreased | Decreased | Increased |[4] |

Radiosensitization of Glioblastoma Cells

In glioblastoma U251 cells, pretreatment with this compound significantly enhances the efficacy of radiation therapy.[1] This synergistic effect is achieved by increasing radiation-induced DNA damage, promoting G2/M phase cell cycle arrest, and augmenting the apoptotic response.[1]

Table 3: Radiosensitizing Effects of this compound in U251 Cells

| Parameter | Treatment | Outcome | Reference |

|---|---|---|---|

| Cell Cycle | This compound (10 µM) + Irradiation | Increased G2/M Phase Arrest | [1] |

| DNA Damage | This compound (10 µM) + Irradiation | Increased | [1] |

| Apoptosis | this compound (10 µM) + Irradiation | Increased Bax / Decreased Bcl-2 |[1] |

Therapeutic Potential in Neurodegenerative Disorders

In models of Parkinson's disease, this compound exhibits significant neuroprotective properties. Pretreatment of SH-SY5Y neuroblastoma cells with this compound alleviated cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA).[1] The mechanism is linked to the enhancement of autophagy and the inhibition of the apoptotic cascade.[1]

Table 4: Neuroprotective Effects of this compound (10 µM) in 6-OHDA-Treated SH-SY5Y Cells

| Parameter | Outcome | Implication | Reference |

|---|---|---|---|

| Cell Death | Alleviated | Neuroprotection | [1] |

| Autophagy (LC3-II / P62) | Increased LC3-II / Decreased P62 | Enhanced Autophagic Flux | [1] |

| Apoptosis (Caspase-3, PARP) | Blocked Activation | Inhibition of Apoptosis |[1] |

Therapeutic Potential in Bone Disorders

Cathepsin L is a key enzyme in bone resorption, responsible for degrading type I collagen, the main organic component of the bone matrix. This compound has demonstrated a potent ability to suppress bone loss, positioning it as a potential therapeutic for osteoporosis.[1][6]

Table 5: Anti-Resorptive Effects of this compound

| Model System | Metric | Treatment | Outcome | Reference |

|---|---|---|---|---|

| In Vitro (Bovine Bone) | Osteoclastic Pit Formation | 1.5 nM | Suppressed | [5] |

| In Vivo (Ovariectomized Mouse) | Bone Weight Loss | 2.5 - 10 mg/kg (IP, 4 wks) | Dose-dependent suppression |[1][6] |

References

Methodological & Application

Z-FY-CHO In Vitro Experimental Protocols: A Comprehensive Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FY-CHO, also known as Z-Phe-Tyr-CHO, is a potent and specific inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1][2] It functions as a reversible peptidyl aldehyde inhibitor of CTSL.[3] While primarily targeting Cathepsin L, this compound also exhibits selectivity over other proteases such as Cathepsin B and Calpain II.[3] This inhibitor has been utilized in a variety of in vitro studies to investigate the role of Cathepsin L in diverse cellular processes, including cancer progression, neurodegenerative diseases, and apoptosis.[1][4] In cancer research, this compound has been shown to promote the mesenchymal-to-epithelial transition (MET), a process that can reduce cancer cell migration and invasion.[4][5] Furthermore, it has been observed to induce apoptosis and enhance autophagy in certain cellular contexts.[1]

This document provides detailed application notes and protocols for the in vitro use of this compound, designed to assist researchers in pharmacology, cell biology, and drug development.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against purified enzymes and the working concentrations used in various in vitro cellular assays.

Table 1: Inhibitory Activity of this compound against Purified Proteases

| Target Enzyme | IC50 Value | Reference |

| Cathepsin L | 0.85 nM | [3] |

| Cathepsin B | 85.1 nM | [3] |

| Calpain II | 184 nM | [3] |

Table 2: Working Concentrations of this compound in Cellular Assays

| Cell Line | Assay Type | Concentration(s) | Treatment Duration | Observed Effect | Reference |

| ARCaP-M (Prostate Cancer) | Western Blot, Immunofluorescence | 1, 5, 20 µM | 72 hours | Promoted Mesenchymal-to-Epithelial Transition (MET) | [4] |

| MDA-MB-468 (Breast Cancer) | Western Blot, Zymography, Immunofluorescence | 1, 5, 20 µM | 72 hours | Promoted MET | [5] |

| SH-SY5Y (Neuroblastoma) | Cell Viability, Western Blot | 10 µM | 1 hour (pretreatment) | Alleviated 6-OHDA-induced cell death, enhanced autophagy, blocked caspase-3/PARP activation | [1] |

| U251 (Glioma) | Radiosensitivity Assay | 10 µM | Not specified | Increased radiosensitivity, induced G2/M arrest and apoptosis | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

Calpain and Cathepsin Signaling Overview

Calpains are calcium-dependent proteases involved in various cellular functions, and their dysregulation is implicated in neurodegenerative diseases. Cathepsin L, the primary target of this compound, is a lysosomal protease also involved in a range of physiological and pathological processes. The following diagram provides a simplified overview of their general roles.

Experimental Workflow for In Vitro Analysis of this compound

This diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments involving this compound.

Cathepsin L Activity Assay

This protocol is adapted from commercially available fluorescence-based assay kits.

Objective: To measure the inhibitory effect of this compound on Cathepsin L activity in cell lysates.

Materials:

-

Cells of interest

-

This compound

-

Cathepsin L Assay Buffer

-

Cell Lysis Buffer

-

Cathepsin L Substrate (e.g., Ac-FR-AFC)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluence.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time. Include a vehicle-treated control.

-

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in chilled Cell Lysis Buffer on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Assay:

-

Add 50 µL of cell lysate to each well of a 96-well black microplate.

-

Add 50 µL of Cathepsin L Assay Buffer to each well.

-

Add 2 µL of the Cathepsin L substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrate).

-

-

Data Analysis:

-

Calculate the percentage of Cathepsin L inhibition by comparing the fluorescence of this compound-treated samples to the vehicle control.

-

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cultured cells.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle-treated control.

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture cells and treat with desired concentrations of this compound for a specified time.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

-

Mesenchymal-to-Epithelial Transition (MET) Analysis

Objective: To assess the effect of this compound on the expression and localization of EMT markers.

A. Immunofluorescence Staining [6]

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile coverslips in a culture plate and treat with this compound (e.g., 1-20 µM) for 48-72 hours.[4]

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.[6]

-

-

Blocking and Staining:

-

Block with 1% BSA for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Counterstain with DAPI, wash, and mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

B. Wound Healing (Scratch) Assay [7]

Objective: To evaluate the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

This compound

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a plate to form a confluent monolayer.

-

-

Scratch and Treatment:

-

Create a scratch in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing this compound or vehicle control.

-

-

Imaging and Analysis:

-

Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the rate of wound closure.

-

C. Transwell Migration Assay [8]

Objective: To quantitatively assess the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

This compound

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Preparation:

-

Starve cells in serum-free medium for several hours.

-

-

Assay Setup:

-

Add medium with a chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend cells in serum-free medium with this compound or vehicle control and add to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate for a period that allows for cell migration (e.g., 12-48 hours).

-

-

Staining and Quantification:

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface with crystal violet.

-

Elute the dye and measure the absorbance, or count the stained cells under a microscope.

-

Conclusion

This compound is a valuable tool for investigating the multifaceted roles of Cathepsin L in vitro. The protocols provided herein offer a comprehensive framework for researchers to explore its effects on cell viability, apoptosis, and cell migration. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|167498-29-5|COA [dcchemicals.com]

- 3. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. E-cadherin and vimentin immunofluorescence [bio-protocol.org]

- 7. clyte.tech [clyte.tech]

- 8. stackscientific.nd.edu [stackscientific.nd.edu]

Optimal Concentration of Z-FY-CHO for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FY-CHO, also known as Z-Phe-Tyr(tBu)-CHO, is a potent, reversible, and specific inhibitor of Cathepsin L[1]. Cathepsin L is a lysosomal cysteine protease involved in various cellular processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. Its dysregulation has been implicated in several diseases, including cancer. In a cellular context, this compound is a valuable tool for studying the physiological and pathological roles of Cathepsin L. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in cell culture experiments.

Mechanism of Action

This compound primarily functions by inhibiting the proteolytic activity of Cathepsin L. In certain cancer cell lines with a mesenchymal phenotype, nuclear Cathepsin L can cleave the transcription factor CUX1. This cleavage event is associated with the upregulation of the transcriptional repressor Snail and subsequent downregulation of the epithelial marker E-cadherin, promoting an epithelial-to-mesenchymal transition (EMT), which is linked to increased cell migration and invasion. By inhibiting nuclear Cathepsin L, this compound can prevent CUX1 cleavage, leading to a decrease in Snail expression and a restoration of E-cadherin levels. This reverses the EMT process, inducing a mesenchymal-to-epithelial transition (MET)[2][3][4]. Furthermore, this compound has been shown to promote autophagy and block the activation of apoptosis-related proteins caspase-3 and PARP in neuronal cells.

Application Notes

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new cell line and experimental condition. The effective concentration typically ranges from 1 µM to 20 µM. It is crucial to perform a dose-response experiment to identify a concentration that effectively inhibits Cathepsin L activity without inducing significant cytotoxicity.

Key Considerations:

-

Cell Type: Different cell lines exhibit varying sensitivities to this compound.

-

Incubation Time: The duration of treatment can influence the observed effects. Common incubation times range from 24 to 72 hours.

-

Experimental Endpoint: The desired biological outcome (e.g., inhibition of cell invasion, induction of MET, modulation of autophagy) will guide the selection of the optimal concentration.

-

Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally <0.1%).

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound used in various cell lines as reported in the literature.

Table 1: Effective Concentrations of this compound in Different Cell Lines

| Cell Line | Concentration(s) | Incubation Time | Observed Effects |

| ARCaP-M (Prostate Cancer) | 1, 5, 20 µM | 72 hours | Decreased vimentin and Snail, increased E-cadherin (MET induction)[2]. |

| MDA-MB-468 (Breast Cancer) | 1, 5, 20 µM | 72 hours | Decreased vimentin and Snail, increased E-cadherin (MET induction)[5]. |

| MDA-MB-231 (Breast Cancer) | 5, 20 µM | 72 hours | Decreased Snail and vimentin[2]. |

| HS-578T (Breast Cancer) | 5, 20 µM | 72 hours | Decreased Snail and vimentin[2]. |

| SH-SY5Y (Neuroblastoma) | 10 µM | 1 hour (pretreatment) | Alleviated 6-OHDA-induced cell death, enhanced autophagy, blocked caspase-3 and PARP activation. |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ |

| Cathepsin L | 0.85 nM[1] |

| Cathepsin B | 85.1 nM[1] |

| Calpain II | 184 nM[1] |

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using MTT Assay

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a DMSO stock. Create a serial dilution to obtain a range of concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC₅₀ value and select non-toxic concentrations for subsequent assays.

Protocol 2: Western Blot for Mesenchymal-to-Epithelial Transition (MET) Markers

This protocol is for assessing the effect of this compound on the expression of key MET markers, Snail and E-cadherin.

Materials:

-

Cells of interest treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Snail, anti-E-cadherin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treating cells with the desired concentrations of this compound for the appropriate time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Snail, E-cadherin, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative expression levels of Snail and E-cadherin.

Protocol 3: Cathepsin L Activity Assay (Zymography)

This protocol allows for the assessment of Cathepsin L activity in cell lysates after treatment with this compound.

Materials:

-

Cell lysates

-

Non-reducing sample buffer

-

Polyacrylamide gels containing 0.1% gelatin

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Prepare cell lysates in a non-reducing sample buffer. Do not boil the samples.

-

Electrophoresis: Load equal amounts of protein onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.

-